3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is a complex organic compound belonging to the benzazepine family, characterized by a bicyclic structure that includes a nitrogen atom in the ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. It is classified as a heterocyclic compound, which plays a significant role in various biological activities.
The compound can be synthesized through various chemical pathways, often starting from readily available amino acids or phenyl derivatives. Its structural attributes and biological activities make it a subject of interest in pharmaceutical research.
3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is classified as:
The synthesis of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one typically involves several steps, including:
Synthesis often requires precise control over reaction conditions such as temperature, pH, and the choice of solvents. For instance, acidic or basic conditions may be used to facilitate cyclization reactions effectively.
The molecular structure of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one features:
Key structural data includes:
3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one can participate in several chemical reactions:
The enantioselective hydrogenation of cyclic enamides derived from α-azidobenzlactams represents a cornerstone strategy for accessing chiral 3-aminobenzazepinones. This approach exploits prochiral substrates that undergo stereoselective reduction at the C3 position, which bears the amino functionality upon deprotection. Armstrong et al. pioneered an efficient route to the (R)-enantiomer using rhodium-DuPHOS catalysts, achieving enantiomeric excesses (ee) >95% under moderate hydrogen pressure (50-60 psi) [2] [4]. The critical enamide precursor is synthesized via:
Table 1: Catalytic Systems for Enantioselective Hydrogenation
Catalyst System | Pressure (psi) | Temperature (°C) | ee (%) | Enantiomer | Reference |
---|---|---|---|---|---|
Rh-(R,R)-DuPHOS | 50 | 25 | >95 | (R) | [4] |
Ir-Phox | 100 | 50 | 92 | (R) | [4] |
Pd-BINAP | 30 | 40 | 88 | (S) | [6] |
The hydrogenation mechanism involves facial discrimination during hydride transfer, where chiral ligands enforce a prochiral conformation in the enamide substrate. Notably, the DuPHOS system exhibits exceptional π-π interactions between the benzazepinone aromatic system and the catalyst’s chiral pocket, explaining its superior enantiocontrol [4] [7]. Post-hydrogenation, azide reduction (Staudinger reaction) cleanly affords the target 3-aminobenzazepinone without racemization.
Dynamic kinetic resolution (DKR) provides access to both (R)- and (S)-3-aminobenzazepin-2-ones from racemic precursors by combining in situ racemization with enantioselective transformation. This method circumvents the 50% yield limitation of classical kinetic resolution:
Racemization Mechanism:
Table 2: DKR Systems for 3-Aminobenzazepinone Synthesis
Resolution Agent | Racemization Catalyst | Yield (%) | ee (%) | Enantiomer |
---|---|---|---|---|
CAL-B lipase | DBU (1,8-diazabicycloundec-7-ene) | 82 | 98 | (R) |
Chiral acylase | Pyridoxal derivative | 76 | 95 | (S) |
(S)-MOIPA* | Pd/C (heterogeneous) | 85 | 99 | (S) |
*(S)-MOIPA = (S)-N-Methoxy-N-methyl-1-phenylethylamine*
In the enzymatic DKR route, lipases (e.g., Candida antarctica lipase B) selectively acylate one enantiomer of the racemic amine, while a weak base mediates substrate racemization. The unreacted enantiomer continuously epimerizes, driving complete conversion to the enantiopure acylated product [8]. Subsequent hydrolysis yields the free amine without racemization. A notable industrial adaptation employs palladium-catalyzed racemization coupled with chiral acyl transfer agents for synthesizing the (S)-enantiomer, a key intermediate in Ivabradine production [8].
Precise stereochemical control distinguishes routes to (R)- vs. (S)-3-aminobenzazepinones, with implications for pharmacological activity:
Chiral Auxiliary Approaches:
Configurational Stability Considerations:The stereogenic center at C3 exhibits low epimerization propensity under physiological conditions (t₁/₂ > 6 months at 25°C) due to conformational locking by the seven-membered ring. However, strong acids or bases catalyze racemization via ring-opened iminium ions [4] [10]. Protecting group selection critically impacts stereochemical integrity:
Enantioselective Analysis:Chiral HPLC methods utilizing polysaccharide-based columns (Chiralpak AD-H) resolve enantiomers with resolution factors >2.5, enabling precise ee determination [6]. Absolute configuration assignment relies on X-ray crystallography of intermediates, as demonstrated for oxazolo[2,3-b][3]benzazepin-5(6H)-ones [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7